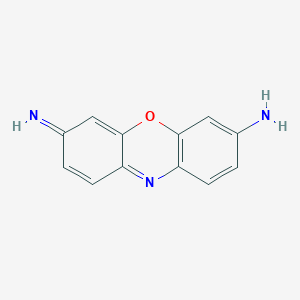

3H-Phenoxazin-7-amine, 3-imino-

Description

Contextualizing 3H-Phenoxazin-7-amine, 3-imino- within the Phenoxazine (B87303) Chemical Class

Phenoxazines are a significant class of heterocyclic compounds that have been the subject of extensive research. nih.gov They are structurally related to other tricyclic systems like phenothiazines and are known for their diverse chemical reactivity and broad range of applications. researchgate.net The phenoxazine core can be modified at various positions, leading to a vast library of derivatives with tailored properties. 3H-Phenoxazin-7-amine, 3-imino- is one such derivative, where the introduction of amino and imino functional groups significantly influences its electronic properties and potential reactivity.

The chemistry of phenoxazines is rich and varied. For instance, 3H-phenoxazin-3-one and its derivatives are found in nature and are key structural units in many important drugs. nih.gov These compounds can undergo reactions at multiple sites, including the C(3) carbonyl group, the C(1) and C(2) positions of the quinone imine fragment, making them versatile precursors for more complex molecules. nih.gov

Significance of the Phenoxazine Core in Advanced Chemical Research

The phenoxazine scaffold is considered a "privileged structure" in medicinal chemistry and materials science due to its recurring presence in biologically active compounds and functional materials. nih.govnih.gov

Key Research Areas:

Medicinal Chemistry: Phenoxazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-Alzheimer's, and anti-inflammatory properties. nih.govresearchgate.net The planar, rigid structure and electron-donating nature of the phenoxazine core contribute to its ability to interact with biological targets. nih.gov For example, the anticancer drug actinomycin (B1170597) D contains a phenoxazine moiety. nih.gov

Materials Science: The photophysical and electronic properties of phenoxazines make them valuable in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and photoredox catalysts. nih.govnih.gov By modifying the core structure with different substituents, researchers can fine-tune the absorption and emission of light, as well as the redox potentials of these molecules. nih.gov For instance, N-aryl phenoxazines have been developed as visible light-absorbing organic photoredox catalysts. nih.gov

Antioxidant Research: Phenoxazines have been investigated for their radical-trapping antioxidant activity. acs.org They exhibit a favorable balance of fast hydrogen-atom transfer kinetics and stability towards one-electron oxidation, making them effective in protecting materials from autoxidation. acs.org

Structural Elucidation Challenges and Nuances of Imino-Phenoxazine Systems

The structural analysis of imino-phenoxazine systems like 3H-Phenoxazin-7-amine, 3-imino- can present certain challenges. The presence of the imino group introduces the possibility of tautomerism and complex electronic distributions within the molecule. Spectroscopic techniques such as NMR and X-ray crystallography are crucial for unambiguously determining the precise structure and conformation.

The reactivity of the imino-phenoxazine core is influenced by the electronic nature of its substituents. The reaction of 3H-phenoxazin-3-ones with amines can proceed via different pathways, including the formation of a Schiff base at the C(3) position or nucleophilic addition at the C(2) position. nih.gov The specific outcome is dependent on the reaction conditions and the nature of the amine. nih.gov

Structure

3D Structure

Properties

CAS No. |

63517-17-9 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

7-iminophenoxazin-3-amine |

InChI |

InChI=1S/C12H9N3O/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2 |

InChI Key |

OCKVZQCSXSMBLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=CC(=N)C=CC3=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3h Phenoxazin 7 Amine, 3 Imino and Its Derivatives

Strategies for Constructing the 3H-Phenoxazine Ring System

The formation of the 3H-phenoxazine core is a critical step in the synthesis of the target molecule and its analogs. Key strategies include oxidative coupling and the coupling of phenoxazine (B87303) with aromatic amines.

Oxidative Coupling Approaches

Oxidative coupling is a prominent method for constructing the 3H-phenoxazine ring. This approach typically involves the oxidation of ortho-aminophenols or N-aryl-o-benzoquinone imines. The oxidation of o-aminophenol, for instance, can be catalyzed by various metal complexes, mimicking the activity of phenoxazinone synthase. researchgate.netrsc.org This biomimetic approach often utilizes copper or iron complexes to facilitate the aerial oxidation of o-aminophenol to 2-amino-3H-phenoxazin-3-one. researchgate.netrsc.orgrsc.org The reaction proceeds through the formation of a phenoxazinone ring, a crucial intermediate. researchgate.net

Similarly, the oxidative coupling of N-aryl-o-benzoquinone imines provides another route to the 3H-phenoxazine system. nih.gov These reactions are foundational for accessing the core heterocyclic structure upon which further functionalization can occur.

Coupling Reactions of Phenoxazine with Aromatic Amines

Another significant strategy involves the coupling of pre-existing phenoxazine structures with aromatic amines. This method is particularly useful for introducing diverse functionalities onto the phenoxazine core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to couple phenylboronic acids with chloro-substituted phenoxazine derivatives. researchgate.net The Buchwald-Hartwig cross-coupling reaction is another powerful tool for forming C-N bonds, enabling the amination of phenoxazine precursors. nih.gov These coupling reactions offer a versatile platform for synthesizing a wide array of substituted phenoxazine derivatives. researchgate.netnih.gov

Formation of the 3-Imino Functionality

Once the 3H-phenoxazine ring system is in place, the next critical step is the formation of the 3-imino group. This is typically achieved through nucleophilic addition, Schiff base formation, or condensation reactions.

Nucleophilic Addition Reactions to 3H-Phenoxazin-3-ones

The carbonyl group at the 3-position of 3H-phenoxazin-3-ones is susceptible to nucleophilic attack. nih.gov Amines can act as nucleophiles, adding to the carbonyl carbon. youtube.comyoutube.comyoutube.com This reaction can be influenced by the presence of acid or base catalysts. nih.govyoutube.com The initial addition product can then undergo dehydration to form the imine. This pathway is a common and direct method for introducing the 3-imino functionality.

Schiff Base Formation Pathways

The reaction between a primary amine and the carbonyl group of 3H-phenoxazin-3-one to form an imine is a classic example of Schiff base formation. nih.govnih.gov This condensation reaction is often catalyzed by acids and involves the formation of a carbinolamine intermediate, which then eliminates water to yield the final imino product. nih.govnih.govscholarsresearchlibrary.com The formation of Schiff bases is a versatile method, allowing for the introduction of a wide range of substituents on the imino nitrogen by varying the primary amine used in the reaction. scholarsresearchlibrary.com

Regioselective Functionalization at the 7-Amino Position

Regioselective functionalization of the phenoxazine scaffold is crucial for tailoring the properties of the final molecule. While direct selective functionalization at the 7-amino position is not extensively detailed in the provided context, the synthesis of related structures often involves the strategic use of substituted precursors. For instance, the synthesis of benzo[a]phenoxazinium chlorides with sulfonamide groups at the 5-amino-positions starts with precursors that already contain the desired functionalities. mdpi.com This approach suggests that achieving substitution at the 7-amino position would likely involve starting with a precursor that is already functionalized at the equivalent position.

The development of synthetic techniques for the functionalization of heterocyclic compounds like 7-azaindoles has seen significant advancements through metal-catalyzed cross-coupling and C-H bond functionalization reactions. rsc.org These modern methods offer a pathway for the regioselective introduction of various substituents onto the heterocyclic core, which could be applicable to the phenoxazine system.

Catalytic Systems in Phenoxazine Imino-Derivatization

Catalysis plays a pivotal role in the synthesis of phenoxazine derivatives, enabling efficient and selective reactions. Various catalytic systems, including electrochemical methods, metal complexes, and specific organic catalysts, have been employed to facilitate the formation of the phenoxazine ring and its imino-derivatives.

Electrochemical methods provide a sustainable and mild approach for the synthesis of phenoxazine derivatives. rsc.org A notable example is the TEMPO-catalyzed electrochemical dehydrogenative cyclocondensation of o-aminophenols to produce aminophenoxazinones. rsc.org This process avoids the need for stoichiometric oxidants and utilizes an organo-electrocatalyst. Mechanistic studies suggest that the electrochemically generated TEMPO+ facilitates the oxidative radical homo-dimerization of o-aminophenols, leading to the formation of the phenoxazine core. rsc.org Another electrochemical approach involves the oxidation of hydroquinones in the presence of 2-aminophenols as nucleophiles, which has been used to synthesize phenoxazine and diphenoxazine derivatives with good yields. nih.gov

Metal complexes are widely used to catalyze the synthesis of phenoxazine derivatives. Palladium-catalyzed Stille coupling has been employed to prepare 3,7-bis(aryl)-N-alkylphenoxazines from 3,7-dibromo-N-alkylphenoxazine. nih.gov Additionally, the synthesis of 11-aza-5H-benzo[a]phenoxazin-5-one derivatives is achieved through the condensation of 5-substituted-2,3-dihalogeno-1,4–naphthoquinone with 2-amino-3-hydroxypyridine (B21099) in the presence of potassium acetate. nih.gov The reduction of Nile blue A, a benzo[a]phenoxazinium salt, using a Zinc/Iron system in an acidic medium followed by an in situ reaction is another example of metal-assisted synthesis in this class of compounds. nih.gov

Specific catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and periodic acid are instrumental in certain synthetic routes. TEMPO, a stable radical, and its derivatives are effective catalysts for a variety of oxidation processes, including the formation of C-N and C=N bonds, which are relevant to the synthesis of imino-phenoxazines. researchgate.net It can be used in both stoichiometric and catalytic amounts for organic synthesis. researchgate.net

Periodic acid, while not explicitly mentioned in the context of 3H-Phenoxazin-7-amine, 3-imino- synthesis, is a known oxidizing agent in organic chemistry and could potentially be used in oxidative cyclization reactions to form the phenoxazine ring system.

Optimization of Synthetic Yields and Reaction Selectivity

The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of phenoxazine derivatives. This involves a careful selection of catalysts, solvents, bases, and reaction temperatures.

For instance, in the synthesis of 2-(arylamino)-3H-phenoxazin-3-ones, a convenient method involves the nucleophilic substitution reaction between a sterically crowded 3H-phenoxazin-3-one and arylamines by heating the melted reactants at high temperatures (220–250 °C), affording yields of 68–93%. nih.govresearchgate.net The reaction pathway, whether it proceeds via Schiff base formation or nucleophilic addition, can be controlled by the presence or absence of an acidic catalyst. nih.govresearchgate.net

In another example, the selective synthesis of aza-chromone derivatives, which share some synthetic principles with phenoxazines, was optimized by screening different catalysts, solvents, and bases. researchgate.net The use of PdCl2(PPh3)2 as a catalyst and DIPEA as a base in DMF under a carbon monoxide atmosphere at 50 °C was identified as the optimal condition for the desired product. researchgate.net The choice of solvent was also found to be crucial, with DMF providing better solubility for the substrates compared to acetonitrile (B52724) or THF. researchgate.net

The following table summarizes the optimization of reaction conditions for a selective synthesis, highlighting the impact of different parameters on the yield.

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Atmosphere | Temp (°C) | Yield (%) |

| 1 | PdCl2(PPh3)2 (5) | DIPEA (5) | DMF | CO (1 atm) | 50 | 85 |

| 2 | Pd(OAc)2 (5) | K2CO3 (2) | DMA | CO (1 atm) | 80 | 65 |

| 3 | PdCl2(PPh3)2 (5) | Et3N (5) | CH3CN | CO (1 atm) | 50 | 40 |

| 4 | PdCl2(PPh3)2 (5) | DIPEA (5) | THF | CO (1 atm) | 50 | 35 |

| 5 | PdCl2(PPh3)2 (5) | DIPEA (5) | DMF | N2 | 50 | <10 |

This table is a representative example based on optimization principles described in the literature and may not directly correspond to the synthesis of 3H-Phenoxazin-7-amine, 3-imino-.

Precursor Chemistry in 3-Imino-3H-Phenoxazine Synthesis

The synthesis of 3-imino-3H-phenoxazine derivatives relies heavily on the appropriate choice and preparation of precursor molecules. A common strategy involves the condensation of substituted ortho-aminophenols with benzoquinones or other suitable electrophilic partners. journalijar.com For example, 3H-phenoxazin-3-one derivatives can be prepared by the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminophenols in ethanol (B145695) in the presence of fused sodium acetate. journalijar.com These phenoxazin-3-ones can then be further reacted to form imino derivatives.

The synthesis of imino derivatives of benzo[a]phenoxazinone involves the initial preparation of a 10-aminobenzo[a]phenoxazine-5-one by condensing 2,4-diaminophenol (B1205310) with 2,3-dichloro-1,4-naphthoquinone. scholarsresearchlibrary.com This amino-phenoxazinone precursor is then treated with various aldehydes to yield the corresponding imino derivatives. scholarsresearchlibrary.com

Another important class of precursors are 1,3-diaryl-imidazolium chlorides, which are used to generate N-heterocyclic carbene (NHC) ligands and catalysts. These are synthesized from 1,4-diaryl-1,4-diazabutadienes, paraformaldehyde, and chlorotrimethylsilane. beilstein-journals.org While not directly used in the phenoxazine backbone, NHCs are powerful catalysts in organic synthesis and could be employed in the functionalization of phenoxazine precursors.

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in a molecule. mpbio.com

For 3H-Phenoxazin-7-amine, 3-imino-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenoxazine (B87303) core. The chemical shifts of these protons are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing imino (=NH) group, as well as the heteroatoms (N and O) in the central ring. Protons on the amine-substituted ring would likely appear at a higher field (lower ppm) compared to those on the imine-substituted ring. The protons of the -NH₂ and =NH groups would appear as broad signals, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to the electronegative nitrogen and oxygen atoms would be deshielded and appear at a lower field (higher ppm). The carbons of the imino and amino groups would also have characteristic chemical shifts.

Table 1: Representative ¹H NMR Chemical Shifts for a Phenoxazine Derivative Data presented for illustrative purposes based on known phenoxazine compounds.

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 7.8 |

| N-H (Amine) | 4.0 - 5.5 (broad) |

Note: The exact chemical shifts for 3H-Phenoxazin-7-amine, 3-imino- would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Phenoxazine derivatives are known to be chromophoric, absorbing light in the UV and visible regions of the electromagnetic spectrum. chemimpex.comfrontiersin.orgresearchgate.net The absorption of light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

The UV-Vis spectrum of 3H-Phenoxazin-7-amine, 3-imino- is expected to exhibit multiple absorption bands. These bands correspond primarily to π → π* transitions within the conjugated aromatic system of the phenoxazine core. The presence of the amino and imino functional groups, which act as auxochromes, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). The position and intensity of these bands are sensitive to solvent polarity and pH. nih.govresearchgate.net For instance, protonation of the nitrogen atoms can significantly alter the electronic structure and thus the absorption spectrum. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for 3H-Phenoxazin-7-amine, 3-imino- in a Neutral Solvent

| Electronic Transition | Expected λ_max (nm) |

| π → π | ~270 - 290 |

| π → π (Extended Conjugation) | ~500 - 550 |

Note: These are estimated values. The actual absorption maxima are dependent on experimental conditions such as solvent and pH. jelsciences.comaatbio.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. publish.csiro.au

For 3H-Phenoxazin-7-amine, 3-imino-, the IR spectrum would show characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino (-NH₂) group would typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region. The imino (=NH) group would show a stretching vibration in a similar region.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

C=N Stretching: The imino group has a characteristic C=N stretch that is expected in the 1640-1690 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the aromatic amine C-N bond would be visible in the 1250-1360 cm⁻¹ range.

C-O-C Stretching: The aryl ether C-O-C linkage of the phenoxazine core would produce strong, characteristic bands, typically an asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

Table 3: Principal IR Absorption Bands Expected for 3H-Phenoxazin-7-amine, 3-imino-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Imino (C=NH) | Stretch | 1640 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl C-N | Stretch | 1250 - 1360 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high precision. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. auburn.edu

For 3H-Phenoxazin-7-amine, 3-imino-, which has a molecular formula of C₁₂H₉N₃O, the exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would measure the m/z of the protonated molecule, [M+H]⁺. The experimentally measured mass would then be compared to the calculated theoretical mass. A match within a small tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Table 4: HRMS Data for 3H-Phenoxazin-7-amine, 3-imino-

| Parameter | Value |

| Molecular Formula | C₁₂H₉N₃O |

| Calculated Exact Mass of [M] | 211.07456 |

| Calculated Exact Mass of [M+H]⁺ | 212.08184 |

| Expected Experimental Mass [M+H]⁺ | 212.0818 ± 0.0011 |

Single-Crystal X-ray Crystallography for Precise Molecular Geometry

Phenoxazine derivatives are known to adopt a non-planar, "butterfly" conformation, with the two outer benzene rings folded along the N···O axis. jelsciences.com An X-ray crystal structure of 3H-Phenoxazin-7-amine, 3-imino- would be expected to confirm this characteristic geometry. The analysis would yield the dihedral angle between the planes of the two aromatic rings, which is a key parameter describing the extent of folding. The structure would also reveal the precise geometry of the amino and imino substituents and their orientation relative to the phenoxazine core. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the amino and imino groups, which govern the solid-state architecture. mdpi.com

Table 5: Representative Crystallographic Data for a Phenoxazine Derivative Data presented for illustrative purposes based on known phenoxazine structures.

| Parameter | Typical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Dihedral Angle (Butterfly Fold) | 10° - 25° |

| C-O Bond Length | ~1.38 Å |

| C-N Bond Length (Ring) | ~1.40 Å |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. Phenoxazine derivatives can be oxidized to form relatively stable radical cations. nih.govresearchgate.net ESR spectroscopy is the primary tool for characterizing these paramagnetic species.

If 3H-Phenoxazin-7-amine, 3-imino- were to be oxidized by one electron, it would form a radical cation. The ESR spectrum of this radical would provide information about the distribution of the unpaired electron's spin density across the molecule. The spectrum's g-value is characteristic of the radical's electronic environment. Furthermore, the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N) leads to hyperfine splitting, which appears as a pattern of multiple lines in the spectrum. Analysis of this hyperfine structure can reveal which atoms the unpaired electron is most associated with, providing a detailed map of the spin distribution in the radical cation. aatbio.comresearchgate.net This information is crucial for understanding the reactivity and electronic properties of the oxidized form of the molecule.

Table 6: Expected ESR Parameters for the Radical Cation of a Phenoxazine Derivative

| ESR Parameter | Description | Expected Value/Feature |

| g-value | Characterizes the radical's environment | ~2.003 |

| Hyperfine Coupling (aN) | Interaction with Nitrogen nuclei | Splitting from N atoms in the ring and substituents |

| Hyperfine Coupling (aH) | Interaction with Hydrogen nuclei | Splitting from aromatic and NH protons |

Theoretical and Computational Chemistry of 3h Phenoxazin 7 Amine, 3 Imino

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For phenoxazine (B87303) derivatives, Density Functional Theory (DFT) is a commonly employed method to obtain optimized geometries and electronic properties. researchgate.net

Molecular Geometry: The geometry of 3H-Phenoxazin-7-amine, 3-imino- is predicted to be non-planar, a characteristic feature of the phenoxazine core. The central ring system is typically bent along the N···S axis in phenothiazines, and a similar folding is expected for the N···O axis in phenoxazines. mdpi.com Calculations on related phenothiazine (B1677639) derivatives have determined the bending angles in the central ring. For instance, in one study, the bending angles denoted as ΘS and ΘN were calculated to be 98.30° and 117.13°, respectively. mdpi.com These values are crucial as they influence the molecule's packing in the solid state and its interaction with other molecules.

Electronic Structure: The electronic structure, particularly the arrangement of frontier molecular orbitals (HOMO and LUMO), dictates the chemical reactivity and photophysical properties of the molecule. DFT calculations on phenoxazine-based dyes have shown that the HOMO is typically localized on the electron-donating phenoxazine ring, while the LUMO distribution depends on the nature of any acceptor groups. nih.gov For 3H-Phenoxazin-7-amine, 3-imino-, the amino group at the 7-position would enhance the electron-donating character of the phenoxazine core, while the imino group at the 3-position would act as an electron-withdrawing group. This intramolecular charge transfer character is a key determinant of its optical and electronic properties.

Table 1: Representative Calculated Geometrical Parameters for a Phenothiazine Core (Note: This data is for a related phenothiazine derivative and serves as an illustration of typical values.)

| Parameter | Calculated Value |

| Bending Angle (∠C1−S9−C8) | 131.17° |

| Dihedral Angle (ΘS) | 98.30° |

| Dihedral Angle (ΘN) | 117.13° |

Density Functional Theory (DFT) Studies on Tautomeric Equilibria and Stability

Tautomerism is a significant phenomenon in heterocyclic chemistry, and DFT is a powerful tool for investigating the relative stabilities of different tautomeric forms. 3H-Phenoxazin-7-amine, 3-imino- can exist in several tautomeric forms, including the amino-imino form specified and potentially an amino-amino tautomer, among others.

Computational studies on the tautomerism of other heterocyclic systems, such as 2-[(4-phenylthiazol-2-yl)hydrazonomethyl]phenol, have demonstrated that the relative energies of tautomers can be calculated with high accuracy using DFT methods. researchgate.net These studies often employ solvent models, like the Polarizable Continuum Model (PCM), to account for the influence of the surrounding medium on tautomeric stability. researchgate.net The calculations can predict the most stable tautomer in both the gas phase and in different solvents, which is crucial for understanding the compound's behavior in various environments. For firefly bioluminescent systems, QM/MM calculations have been used to explore the keto-enol tautomerization, highlighting the role of the environment in the reaction mechanism. frontiersin.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the pathways of chemical reactions, including identifying intermediates and transition states. For phenoxazine derivatives, this can involve modeling their synthesis or their subsequent reactions.

The synthesis of phenoxazine derivatives often involves the condensation of aminophenols. journalijar.com Computational models can map out the energy profile of such reactions, identifying the rate-determining steps and the structures of the transition states. For example, the reaction of 3H-phenoxazin-3-ones with amines can proceed via different pathways, such as Schiff base formation or Michael addition. beilstein-journals.orgnih.gov Theoretical calculations can predict the most favorable pathway based on the activation energies. These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict various spectroscopic properties, including UV-Vis absorption spectra, fluorescence spectra, and NMR chemical shifts.

For phenothiazine derivatives, TD-DFT calculations have been successfully used to interpret experimental absorption spectra. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, the nature of the absorption bands (e.g., π-π* or n-π*) can be determined. Similar calculations for 3H-Phenoxazin-7-amine, 3-imino- would provide valuable information about its color and photophysical behavior. For instance, calculations on a phenothiazine derivative predicted an emission band corresponding to the S1→S0 transition at 386 nm. mdpi.com

Table 2: Illustrative TD-DFT Calculation Results for a Phenothiazine Derivative (Note: This data is for a related phenothiazine derivative and illustrates the type of information obtained from such calculations.)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 286 | 0.0148 |

| S0 → S2 | 273 | 0.0141 |

| S0 → S3 | 265 | 0.0401 |

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are crucial for establishing structure-reactivity relationships (SRRs), which link the molecular structure of a compound to its chemical reactivity. By calculating various molecular descriptors, such as orbital energies, electrostatic potentials, and atomic charges, it is possible to predict how changes in the structure will affect the compound's behavior.

In the context of phenothiazine and phenoxazine derivatives, SRR studies have been used to design molecules with specific properties. For example, in the development of photoredox catalysts, computational studies have shown that the reducing power of the excited state is a key factor, and this can be tuned by modifying the substituents on the phenoxazine core. acs.org Similarly, for therapeutic applications, understanding the relationship between the structure and biological activity is essential. Studies on phenothiazine derivatives as ferroptosis inhibitors have utilized SAR (Structure-Activity Relationship) analyses to identify potent compounds. nih.gov For 3H-Phenoxazin-7-amine, 3-imino-, theoretical models could be used to predict how modifications to the amino and imino groups, or substitutions on the aromatic rings, would impact its reactivity and potential applications.

Simulations of Electrochemical Behavior

The electrochemical properties of phenoxazine derivatives are of interest for applications in areas such as redox flow batteries and electrochromic devices. Computational simulations can predict key electrochemical parameters, such as redox potentials and the stability of the oxidized and reduced species.

Cyclic voltammetry is a common experimental technique for studying electrochemical behavior, and computational methods can be used to simulate the results. DFT calculations can predict the redox potentials of phenazine (B1670421) derivatives with good accuracy. acs.org Studies on phenoxazine-based molecules have shown that they can exhibit reversible electrochemical oxidation and reduction, indicating their potential as ambipolar redox materials. nih.gov The ionization potentials and electron affinities calculated from theoretical models provide a direct measure of the ease of oxidation and reduction. For N-substituted phenoxazines, computational and experimental studies have explored their use as catholytes in nonaqueous redox flow batteries, demonstrating stable electrochemical cycling. acs.org

Reaction Mechanisms and Reactivity of 3h Phenoxazin 7 Amine, 3 Imino

Detailed Mechanistic Pathways for Imine Formation and Transformation

The formation and transformation of the imine group in the phenoxazine (B87303) scaffold are central to its reactivity. These processes are influenced by the electronic properties of the quinone imine system and the specific reaction conditions.

Nucleophilic Substitution (SNH) Mechanisms at Carbon Centers

The synthesis of phenoxazine derivatives often involves nucleophilic substitution reactions. In the case of related 3H-phenoxazin-3-one compounds, the reaction with amines can proceed via several pathways, including Schiff base formation at the C(3) carbon, Michael addition at the C(1) position, or nucleophilic substitution (SNH) at the C(2) center. nih.gov The distribution of electron density within the p-quinone imine fragment makes the C(2) position highly electrophilic. nih.gov Consequently, in the absence of an acid catalyst, nucleophilic attack preferentially occurs at this site. nih.gov

For instance, the reaction of sterically crowded 3H-phenoxazin-3-one with arylamines, when heated, leads to the formation of 2-(arylamino)-3H-phenoxazin-3-ones through a nucleophilic substitution mechanism. nih.gov This reaction underscores the susceptibility of the carbon centers within the phenoxazine core to nucleophilic attack, a reactivity pattern that is expected to be shared by 3H-phenoxazin-7-amine, 3-imino-.

Free Radical Processes in Oxidative Reactions

Quinone imines are recognized as reactive metabolites that can participate in redox cycling, leading to the formation of reactive oxygen species (ROS) through their corresponding semiquinone radicals. nih.govacs.org This redox activity suggests that 3H-phenoxazin-7-amine, 3-imino- could undergo free radical processes in oxidative environments. The formation of a phenoxazine radical cation is a plausible intermediate in such reactions. nih.govrsc.org

While specific studies on the free radical oxidation of 3H-phenoxazin-7-amine, 3-imino- are not prevalent, the general reactivity of quinone imines points towards a potential for these molecules to act as precursors to radical species. nih.govacs.org For example, the transimination of quinone imines with lysine (B10760008) residues in proteins has been shown to embed a redox-active center into biological macromolecules, which can then generate ROS. nih.gov This suggests a pathway by which the 3-imino group could be involved in radical reactions. Furthermore, phenoxazine radical cations have been generated through chemical oxidation and their resonance Raman spectra studied, indicating their accessibility as reactive intermediates. rsc.org

Cyclization Mechanisms Leading to Fused Heterocycles

The reaction of 3H-phenoxazin-3-one derivatives with ortho-substituted anilines provides a pathway to fused heterocyclic systems. nih.gov This process involves an initial nucleophilic attack followed by an intramolecular cyclization. For example, the reaction with o-mercaptoaniline results in the formation of a benzo nih.govnih.govnih.govacs.orgoxazino[2,3-b]phenothiazine derivative. nih.gov

This reactivity highlights the potential of the 3H-phenoxazin-7-amine, 3-imino- scaffold to serve as a building block for more complex, fused heterocyclic structures. The presence of the amino group at the 7-position and the imino group at the 3-position provides multiple sites for such cyclization reactions, depending on the nature of the reacting partner. The general principle involves the initial formation of an adduct, which then undergoes a ring-closing reaction to yield the fused system. nih.gov

Redox Chemistry and Electron Transfer Processes

The extended π-system and the presence of heteroatoms in 3H-phenoxazin-7-amine, 3-imino- confer upon it a rich redox chemistry. The molecule can undergo both oxidation and reduction, leading to the formation of various charged and radical species.

Formation and Characterization of Radical Anions and Dianions

While direct studies on the radical anion and dianion of 3H-phenoxazin-7-amine, 3-imino- are limited, the behavior of related aza-aromatic systems provides valuable insights. Polycyclic aromatic compounds can undergo one-electron reduction to form radical anions, which are often deeply colored. mdpi.com The stability of these species is influenced by the extent of the conjugated system and the solvent used. mdpi.com

For instance, indenofluorenedione derivatives have been reduced to their corresponding radical anions and dianions using potassium. These species were isolated and characterized by single-crystal X-ray diffraction and electron paramagnetic resonance (EPR) spectroscopy, revealing delocalization of the unpaired electron. It is plausible that 3H-phenoxazin-7-amine, 3-imino- could similarly be reduced to form a radical anion and subsequently a dianion, given its extended conjugated system.

Electrochemical Oxidation and Reduction Pathways

The electrochemical behavior of phenoxazine derivatives has been investigated using techniques such as cyclic voltammetry. These studies reveal that phenoxazines are electron donors that can be oxidized to form radical cations and subsequently dications. The oxidation potentials are influenced by the substituents on the phenoxazine core.

The table below summarizes the key electrochemical data for related phenoxazine compounds, providing an indication of the expected redox behavior of 3H-phenoxazin-7-amine, 3-imino-.

| Compound | Oxidation Potential (V vs. SCE) | Process |

|---|---|---|

| Phenoxazine Radical Cation (3) | - | - |

| Phenoxazine Radical Cation (5) | - | - |

| Dihydrophenazine Radical Cation (10) | - | - |

Note: Specific oxidation potential values for the numbered radical cations (3, 5, and 10) from the source were not explicitly provided in the text, hence the placeholder "-". The source does indicate that the reaction between radical cation 10 and Br- was very rapid. nih.gov

The reactivity of these radical cations has been explored, for example, in their reaction with bromide ions, which they can oxidize. nih.gov This demonstrates their capacity to act as oxidizing agents in electron transfer processes. The reduction pathways of quinone imines are also of interest, as they can be reduced to the corresponding aminophenols. nih.gov

Factors Influencing Reaction Regioselectivity and Kinetics

The regioselectivity and kinetics of reactions involving 3H-Phenoxazin-7-amine, 3-imino- are highly sensitive to a variety of factors, including steric hindrance, the electronic nature of substituents, solvent polarity, pH, and the presence of catalysts. Understanding these factors is crucial for controlling the outcome of its chemical transformations.

Steric hindrance and the electronic effects of substituents play a pivotal role in dictating the regioselectivity and kinetics of reactions at the phenoxazine core. The presence of bulky groups near a reactive site can impede the approach of a reagent, thereby slowing down the reaction rate or directing the reaction to a less hindered position.

In the context of phenoxazine derivatives, reactions such as sulfonylation have demonstrated the influence of steric effects. For instance, in the sulfonylation of phenoxazine, substrates with multi-substituted groups, like tri-isopropyl groups on the phenyl ring, have shown to provide lower yields of the corresponding products compared to less hindered substrates, which is attributed to steric effects. nih.gov Conversely, a study on the catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides indicated that the electronic effect of substituents on the phenyl ring of the sulfonyl hydrazide had minimal influence on the reaction yield. nih.gov Substrates with both electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (like halogens, trifluoromethyl, nitro, and nitrile) provided the corresponding products in high yields, suggesting that for this particular reaction, steric factors may be more influential than electronic effects in determining the reaction efficiency. nih.gov

The reactivity of phenoxazines is also significantly influenced by the electronic nature of substituents on the phenoxazine ring itself. Electron-donating substituents enhance both H-atom transfer and one-electron oxidation reactions. nih.gov This is a critical factor in their application as radical-trapping antioxidants. nih.gov The bridging oxygen atom in the phenoxazine structure can act as a π-electron donor, which helps to stabilize the resulting aminyl radical, and as a σ-electron acceptor, which destabilizes the aminyl radical cation. nih.gov This dual role contributes to a unique balance of high reactivity towards radicals and stability against one-electron oxidation. nih.gov

The table below illustrates the effect of substituents on the H-atom transfer kinetics of phenoxazine derivatives.

| Phenoxazine Derivative | Substituent(s) | Rate Constant (k_inh) (M⁻¹ s⁻¹) at 37°C | N-H Bond Dissociation Energy (BDE) (kcal mol⁻¹) |

| 3-CN,7-NO₂-phenoxazine | 3-Cyano, 7-Nitro | 4.5 x 10⁶ | 77.4 |

| 3,7-(OMe)₂-phenoxazine | 3,7-Dimethoxy | 6.6 x 10⁸ | 71.8 |

Data sourced from a study on phenoxazine as a privileged scaffold for radical-trapping antioxidants. nih.gov

The polarity of the solvent and the pH of the reaction medium can significantly impact the reaction pathways and kinetics of phenoxazine derivatives. The solvent environment can influence the stability of reactants, transition states, and products, thereby altering the rate and course of a reaction.

For instance, the photochemical dynamics of N-phenyl phenoxazine, a prototypical N-aryl phenoxazine, have been shown to be solvent-dependent. bris.ac.ukresearchgate.netscispace.com While excited state lifetimes and intersystem crossing rates show only modest variation with changes in the solvent environment due to the locally excited character of the S₁ and T₁ states, the solvent can play a role in the deactivation pathway. bris.ac.ukresearchgate.netscispace.com In dichloromethane, for example, there is evidence of a reaction between the excited state of N-phenyl phenoxazine and the solvent. bris.ac.ukresearchgate.net This highlights the potential for the solvent to be not just a medium but an active participant in the reaction. Furthermore, solvent polarity can influence the strength of ion pairing between an oxidized photocatalyst and other species in solution, which can be critical in controlling certain types of polymerization reactions. researchgate.net

The pH of the medium is another critical factor, particularly for phenoxazine derivatives with ionizable groups. The protonation state of the amine and imine groups in 3H-Phenoxazin-7-amine, 3-imino- will be highly dependent on the pH. Changes in pH can alter the electronic properties and solubility of the molecule. For example, some phenoxazine molecules can interact to form polymers via their amino substituents, a process that is dependent on the medium and pH and involves the oxidation of the amino group. acs.org

The following table summarizes the effect of different solvents on the yield of a catalyst-free regioselective sulfonylation of phenoxazine.

| Solvent | Temperature (°C) | Yield (%) |

| H₂O | 100 | 48 |

| CH₃CN | 100 | 18 |

| EtOAc | 100 | 15 |

| Toluene (B28343) | 100 | 12 |

| DMF | 100 | n.d. |

| THF | 100 | 11 |

| CH₃OH | 100 | 16 |

| DMSO | 100 | 8 |

| CH₂Cl₂ | 100 | 29 |

| HFIP | 100 | 65 |

| 1.0 mL H₂O/1.0 mL HFIP | 100 | 77 |

| 1.5 mL H₂O/0.5 mL HFIP | 100 | 85 |

Data adapted from a study on the sulfonylation of phenoxazine. nih.gov

Catalysts can profoundly influence the reaction pathways of 3H-Phenoxazin-7-amine, 3-imino-, enabling transformations that might otherwise be slow or unselective. Both metal-based and organic catalysts, as well as photocatalysts, can be employed to steer reactions towards desired products.

Phenoxazine derivatives have been extensively studied as organic photoredox catalysts. acs.org By modifying the core of the phenoxazine with electron-donating or electron-withdrawing substituents, their triplet energies, excited-state reduction potentials, and oxidation potentials can be tuned. acs.org This allows for the rational design of catalysts for specific applications, such as organocatalyzed atom transfer radical polymerization (O-ATRP). acs.org For example, in a visible-light-induced three-component cascade thiolation–difluoroalkylation of alkynes, phenoxazine-based photocatalyst PC1 was found to be superior to other organic photocatalysts like 4CzIPN and 4CzPN in affording the desired product. acs.org

Metal-free catalytic systems have also been developed for reactions involving phenoxazines. A notable example is the sulfonylation of phenoxazine with sulfonyl hydrazides in an aqueous medium, which proceeds without the need for any catalyst or ligand. nih.gov In other instances, metal complexes are used. For example, the synthesis of Acid Blue 7 dye can be achieved through the catalytic oxidation of its leuco acid using a CuO/silicotungstic acid catalyst in an aqueous phase with hydrogen peroxide as the oxidant. nih.gov

Furthermore, phenoxazine-based covalent triazine frameworks (CTFs) have been developed as heterogeneous catalysts. rsc.org These materials can exhibit good thermal and chemical stability, wide light absorption, and can be used for photocatalytic transformations such as the aerobic hydroxylation of arylboronic acids to phenols. rsc.org The catalyst can be easily recycled and reused multiple times without a significant loss of activity. rsc.org

The table below provides examples of catalytic systems used in reactions involving phenoxazine and related dye structures.

| Catalyst | Reaction Type | Substrate(s) | Product(s) | Key Observation |

| Phenoxazine (PC1) | Photocatalytic Thiolation–Difluoroalkylation | Phenylacetylene, 1,3-bis(trifluoromethyl)benzene, p-methoxybenzenethiol | gem-difluoroalkyl thioether | Phenoxazine catalyst showed superior yield compared to other photocatalysts. acs.org |

| None (Metal-free) | Sulfonylation | Phenoxazine, Sulfonyl hydrazides | Sulfones | Reaction proceeds in high yield in an aqueous medium without a catalyst. nih.gov |

| CuO/Silicotungstic Acid | Oxidation | Leuco acid of Acid Blue 7 | Acid Blue 7 Dye | Efficient catalytic oxidation in water using H₂O₂. nih.gov |

| Phenoxazine-based Covalent Triazine Framework (NP-CTF) | Photocatalytic Aerobic Hydroxylation | Arylboronic acids | Phenols | Heterogeneous catalyst with high activity and reusability. rsc.org |

Derivatization and Functionalization of the 3h Phenoxazin 7 Amine, 3 Imino Core

Synthesis of Substituted 3-Imino-3H-Phenoxazines (e.g., N-aryl, alkyl, halogenated, methoxy, amino-substituted derivatives)

The synthesis of substituted 3-imino-3H-phenoxazines can be achieved through several strategic pathways, primarily involving the condensation and coupling of phenoxazine (B87303) precursors with various amines.

One common method involves the reaction of a 3H-phenoxazin-3-one with an amine. For instance, 6,8-di-tert-butyl-N-aryl-3H-phenoxazin-3-imines are synthesized by reacting 6,8-di-tert-butyl-3H-phenoxazin-3-one with highly basic arylamines in a toluene (B28343) solution containing a catalytic amount of p-toluenesulfonic acid. researchgate.netbeilstein-journals.org This reaction proceeds via a carbonyl-amine condensation to form the corresponding Schiff base. beilstein-journals.org

An alternative approach utilizes oxidative coupling. Substituted 3-(phenylimino)-3H-phenoxazines can be prepared by reacting a phenoxazine with a substituted or unsubstituted aromatic amine in the presence of periodic acid as a coupling agent. google.com This method is noted for its high yields and use of more environmentally benign reagents, avoiding the formation of mixed products that require extensive purification. google.comgoogle.com This process is effective for introducing a variety of substituents onto the phenylimino group, including alkyl, halo, carboxy, alkoxy, and nitro groups. google.com

Solid-state reactions provide another convenient route. Short-term heating (e.g., 30 minutes at 250 °C) of a molten mixture of a 3H-phenoxazin-3-one and an arylamine can yield 2-(arylamino)-3H-phenoxazin-3-ones through nucleophilic aromatic substitution (SNH) at the C(2) position. beilstein-journals.org This method is advantageous as it does not have restrictions regarding the basicity of the amine used. beilstein-journals.org

Furthermore, transition metal-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, can be employed to synthesize N-aryl phenoxazines and their derivatives, for example, by coupling 6-chlorobenzo[a]phenoxazine-5-one with various amines. nih.govrsc.org

Below is a table summarizing various synthetic methods for substituted phenoxazine derivatives.

| Product Type | Starting Materials | Reagents & Conditions | Substituents Introduced | Citation |

| N-Aryl-3H-phenoxazin-3-imines | 3H-Phenoxazin-3-one, Arylamine | p-Toluenesulfonic acid (catalyst), Toluene | N-aryl | researchgate.netbeilstein-journals.org |

| 3-(Phenylimino)-3H-phenoxazines | Phenoxazine, Aromatic amine | Periodic acid, Methanol | N-phenyl with various substituents (methoxy, nitro, etc.) | google.comgoogle.com |

| 2-(Arylamino)-3H-phenoxazin-3-ones | 3H-Phenoxazin-3-one, Arylamine | Heat (molten mixture, 220–250 °C) | 2-arylamino (nitro, etc.) | nih.govbeilstein-journals.org |

| 6-Anilino-benzo[a]phenoxazine-5-one | 6-Chloro-benzo[a]phenoxazine-5-one, Aniline (B41778) | Buchwald-Hartwig coupling conditions | 6-anilino | nih.gov |

| 2-Thio-substituted-3H-phenothiazin-3-ones | 1,4-Benzoquinone, Alkylthiol, 2-Aminothiophenol | Sodium periodate (B1199274) (NaIO4) | 2-alkylthio (relevant strategy) | beilstein-archives.org |

Strategies for Introducing Complex Functional Groups

Introducing complex functionalities onto the 3H-phenoxazine core often involves multi-step syntheses or condensation reactions with bifunctional reagents. A primary strategy is the use of ortho-substituted anilines in condensation reactions with 3H-phenoxazin-3-ones, which leads to the formation of fused polycyclic systems. nih.govbeilstein-journals.orgbeilstein-archives.org This approach is a powerful tool for building complex, rigid structures with extended π-systems.

For example, reacting 3H-phenoxazin-3-one with o-phenylenediamine, o-aminophenol, or o-mercaptoaniline provides direct access to pentacyclic N, O, and S-containing heterocycles, respectively. nih.govbeilstein-archives.org This strategy effectively incorporates new heterocyclic rings into the core structure.

Another approach involves preparing phenoxazine derivatives bearing reactive "handles" that can be used for subsequent modifications. The synthesis of derivatives with carboxy, sulfo, or dihydroxyboron substituents provides sites for further chemical transformations, allowing for the attachment of more complex molecular fragments. google.com While not specifically detailed for 3-imino-3H-phenoxazines in the provided sources, standard derivatization reagents for amines, such as 9-fluorenylmethylchloroformate (FMOC) or 4-dimethylaminoazobenzenesulfonylchloride (Dabsyl-Cl), represent a potential avenue for adding complex functional groups after the initial synthesis of the core structure. researchgate.net

Impact of Derivatization on Electronic and Photophysical Properties

The derivatization of the 3-imino-3H-phenoxazine core has a profound impact on its electronic and photophysical properties, which is crucial for its application in materials science. nih.gov These derivatives are investigated for use in fluorescent probes, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs) due to their potent electron-donating capacity and tunable optical characteristics. nih.govresearchgate.netnih.gov

The introduction of different substituents onto the N-aryl ring of 2-(arylamino)-3H-phenoxazin-3-ones directly influences their UV-visible absorption spectra. Electron-withdrawing groups like nitro-substituents can cause a significant shift in the absorption maximum compared to unsubstituted or electron-donating groups. nih.gov This tunability is essential for designing materials that absorb specific wavelengths of light.

The following table shows the effect of N-aryl substitution on the longest-wavelength absorption maximum (λmax) of 6,8-di-tert-butyl-2-(arylamino)-3H-phenoxazin-3-ones in toluene. nih.gov

| N-Aryl Substituent | λmax (nm) | Citation |

| phenyl | 521 | nih.gov |

| 4-methylphenyl | 528 | nih.gov |

| 4-methoxyphenyl | 536 | nih.gov |

| 4-chlorophenyl | 520 | nih.gov |

| 4-bromophenyl | 522 | nih.gov |

| 2-nitrophenyl | 491 | nih.gov |

| 4-nitrophenyl | 545 | nih.gov |

| 2,4-dinitrophenyl | 502 | nih.gov |

In the context of DSSCs, the introduction of specific functional groups can enhance device performance. For example, adding a hexyloxy moiety as an additional electron donor can improve the short-circuit current by increasing light absorption and the open-circuit voltage through increased steric hindrance. elsevierpure.com The formation of fused pentacyclic systems also significantly alters the photophysical properties, often leading to compounds with strong fluorescence. nih.govbeilstein-archives.org Cyclic voltammetry studies further confirm that derivatization modifies the redox potentials of the phenoxazine core, which is a key parameter for applications in electronics and as photoredox catalysts. nih.govnih.govbeilstein-journals.org

Design and Synthesis of Pentacyclic N,O,S-Heterocyclic Systems

A significant synthetic extension of the 3-imino-3H-phenoxazine framework involves its use as a precursor for complex pentacyclic N,O,S-heterocyclic systems. nih.govbeilstein-journals.org These structures are of interest for their potential applications in advanced organic materials. researchgate.net The primary strategy involves the condensation of a 3H-phenoxazin-3-one with an arylamine that contains a second nucleophilic group (e.g., -NH2, -OH, -SH) at the ortho position. nih.govbeilstein-journals.orgbeilstein-archives.org

This reaction proceeds through an initial nucleophilic substitution or condensation, followed by an intramolecular cyclization to form the final pentacyclic product. The syntheses can often be carried out in a one-pot fashion by heating a melt of the reactants. beilstein-journals.org

The specific pentacyclic system formed is determined by the nature of the ortho-substituent on the aniline reactant:

N-Containing Pentacycles: Reaction with o-phenylenediamines results in the formation of 14Н-quinoxaline[2,3-b]phenoxazine derivatives. nih.govbeilstein-journals.org

O-Containing Pentacycles: Condensation with o-aminophenols yields benzo rsc.orgbeilstein-archives.orgnih.govgoogle.comoxazino[2,3-b]phenoxazines, which are also known as triphenodioxazines. nih.govbeilstein-journals.org

S-Containing Pentacycles: Reaction with o-mercaptoaniline produces benzo rsc.orgbeilstein-archives.orgnih.govgoogle.comoxazino[2,3-b]phenothiazine derivatives. nih.govbeilstein-journals.org

The table below summarizes the reactants used to generate these specific pentacyclic systems from a 3H-phenoxazin-3-one precursor.

| Reactant | Resulting Pentacyclic System | Common Name | Citation |

| o-Phenylenediamine | 14Н-Quinoxaline[2,3-b]phenoxazine | Quinoxalinophenoxazine | nih.govbeilstein-journals.org |

| o-Aminophenol | Benzo rsc.orgbeilstein-archives.orgnih.govgoogle.comoxazino[2,3-b]phenoxazine | Triphenodioxazine | nih.govbeilstein-journals.org |

| o-Mercaptoaniline | Benzo rsc.orgbeilstein-archives.orgnih.govgoogle.comoxazino[2,3-b]phenothiazine | Oxazinophenothiazine | nih.govbeilstein-journals.org |

This synthetic approach provides a facile and versatile route to structurally complex and electronically active polycyclic aromatic heterocycles. nih.govbeilstein-archives.org

Advanced Research Applications Excluding Biological Activity

Molecular Probes and Imaging Agents

The phenoxazine (B87303) imino-scaffold is the foundational chromophore for a class of highly fluorescent and photostable dyes. nih.gov This core structure is integral to the design of molecular probes and imaging agents due to its inherent spectroscopic properties.

The 3-imino-phenoxazine structure is a key component of well-known fluorescent dyes like Nile Red and Meldola's Blue. nih.gov These dyes are characterized by their high fluorescence quantum yields and photostability, making them suitable for various bio-imaging applications as histological stains. nsf.gov The fluorescence properties arise from the extensive π-conjugated system of the phenoxazine ring, which includes the imino group. This system allows for efficient light absorption and subsequent emission. nih.gov

Derivatives of the phenoxazine core are frequently developed to create fluorescent probes for labeling and detecting specific biomolecules. researchgate.net For instance, benzo[a]phenoxazine derivatives have been synthesized and utilized as fluorophores for these purposes. nih.gov The general principle involves modifying the core phenoxazine structure to tune its emission wavelength and to introduce reactive groups for conjugation to target molecules. bioacts.com

Table 1: Examples of Phenoxazine-Based Dyes and Probes

| Dye/Probe Type | Core Structure | Typical Application | Spectral Property |

| Nile Red | Phenoxazinone | Lipid Stain | Environment-sensitive fluorescence |

| Meldola's Blue | Benzo[a]phenoxazinium | Histological Dye | Strong chromophore |

| Benzo[a]phenoxazine Fluorophores | Benzo[a]phenoxazine | Biomolecule Labeling | Tunable emission |

This table is generated based on information about the general class of phenoxazine dyes to which 3H-Phenoxazin-7-amine, 3-imino- belongs.

The development of "smart" or responsive fluorophores, which change their fluorescent properties in response to specific environmental stimuli like pH or the presence of certain ions, is a significant area of research. nih.gov The phenoxazine imino-structure serves as a robust platform for creating such probes. The nitrogen and oxygen atoms within the heterocyclic system can interact with analytes, leading to changes in the intramolecular charge transfer (ICT) characteristics of the molecule. This alteration of the ICT state directly impacts the fluorescence emission, allowing for the detection of the target analyte. nih.gov

For example, a novel pH-responsive probe based on an imidazo[1,2-a]indole fluorophore was developed, which operates on an ICT mechanism to detect changes in acidity. nih.gov While not a direct derivative of 3H-phenoxazin-7-amine, 3-imino-, it illustrates the principle of using heterocyclic structures to create responsive probes. The electron-rich nature of the phenoxazine core makes it highly suitable for designing probes that can respond to electron-deficient species or changes in the local chemical environment.

Organic Electronic Materials

The excellent charge transport properties and thermal stability of the phenoxazine scaffold have led to its incorporation into a variety of organic electronic materials. nsf.gov The electron-donating nature of the phenoxazine unit is particularly beneficial for applications requiring efficient hole injection and transport. nih.gov

Phenoxazine derivatives have emerged as promising materials for various layers within OLEDs, including as emitters, host materials, and hole-injection/transport layers. nsf.govacs.org The rigid structure of the phenoxazine core contributes to high glass transition temperatures, which is crucial for the operational stability and lifetime of OLED devices. acs.org

When used as hole-injection materials, phenoxazine derivatives facilitate the efficient transfer of charge from the anode (like ITO) to the hole-transport layer. acs.org Dimeric phenoxazine derivatives have been synthesized that exhibit high thermal stability and HOMO levels (around -4.8 to -4.9 eV) that are well-matched for this purpose. acs.org Furthermore, phenoxazine fragments have been incorporated into complex molecules designed as emitters, particularly for thermally activated delayed fluorescence (TADF) OLEDs. nih.gov In a derivative of phenoxazine and quinoxaline, a green TADF emitter was achieved, showcasing the versatility of this structural motif. researchgate.net

Table 2: Performance of an OLED Device Using a Dimeric Phenoxazine Derivative as a Hole Injection Layer (HIL)

| Material | HOMO Level (eV) | Glass Transition Temp. (Tg) | Power Efficiency (lm/W) |

| 1-PNA-BPBPOX (Phenoxazine Derivative) | -4.8 | 161 °C | 2.8 |

| 2-TNATA (Commercial HIL) | -4.8 | 110 °C | 2.1 |

Data sourced from a study on new hole injection materials for OLEDs. acs.org

In the field of organic photovoltaics, particularly dye-sensitized solar cells (DSSCs), the phenoxazine unit is highly valued as a potent electron donor. nsf.govnih.gov The "butterfly-like" geometry of phenoxazine helps to suppress dye aggregation on the semiconductor surface, which is beneficial for device performance. rsc.org

Table 3: Performance of a Dye-Sensitized Solar Cell with a Tuned Phenoxazine Dye

| Dye | Overall Conversion Efficiency (η) |

| TH305 (Phenoxazine Dye) | 7.7% |

| N3 (Reference Ru-complex dye) | 6.2% |

Data sourced from a study on tuning phenoxazine chromophores for efficient organic dye-sensitized solar cells. rsc.orgrsc.org

The incorporation of phenoxazine units into polymer backbones is a strategy to create processable and electrochemically stable conducting polymers. nsf.govdigitellinc.com Polyaniline (PANI) is a well-known conducting polymer, but it suffers from poor solubility and electrochemical instability. digitellinc.com By creating copolymers of phenoxazine with aniline (B41778) precursors, researchers have developed new materials with improved properties. nsf.gov

In these polymers, the phenoxazine core enhances the rigidity of the backbone and its electron-rich nature helps to stabilize the radical cations (polarons) that are responsible for conductivity. nsf.gov Spectroscopic analysis of these polymers confirms the presence of imine (C=N) stretching peaks, indicating the integral role of this functional group in the final polymer structure. researchgate.net These phenoxazine-containing polymers exhibit excellent electrochemical stability over many cycles and achieve conductivity in the high semi-conductive range (0.1 to 1 S/cm), making them suitable for applications where stable redox-conductive polymers are required. nsf.gov

Table 4: Properties of Phenoxazine-Containing Polyaniline Derivatives

| Polymer | Composition | Conductivity (S/cm) | Key Feature |

| P1 | Phenoxazine + 2,5-dimethyl-p-phenylenediamine | 0.1 to 1 | High electrochemical stability, forms conductive sheet-like structures |

| P2 | Phenoxazine + p-phenylenediamine | Not specified | Exhibits outstanding electrochemical stability |

Data sourced from a study on phenoxazine-containing polyaniline derivatives. nsf.gov

Catalytic and Biomimetic Systems

The unique electronic and structural properties of the phenoxazine core make it a valuable scaffold for the development of novel catalysts and biomimetic systems.

Phenoxazinone Synthase Mimetic Activity

Phenoxazinone synthase is a copper-containing enzyme that catalyzes the oxidative coupling of o-aminophenols to form phenoxazinone structures, a key step in the biosynthesis of certain antibiotics. Researchers have developed various synthetic complexes that mimic this activity. While direct studies on 3H-Phenoxazin-7-amine, 3-imino- are not available, numerous studies on metal complexes of other phenoxazine derivatives have demonstrated significant catalytic activity.

These biomimetic systems often utilize copper complexes, although other metals have also been explored, to catalyze the aerobic oxidation of o-aminophenol to the corresponding phenoxazinone chromophore. The catalytic efficiency of these mimics is influenced by the nature of the ligand and the metal center. For instance, the coordination environment and the electronic properties of the phenoxazine ligand play a crucial role in the catalytic cycle.

Table 1: Examples of Metal Complexes with Phenoxazinone Synthase-like Activity

| Catalyst | Substrate | Product | Key Findings |

| Copper(II) complexes with Schiff base ligands | o-aminophenol | 2-aminophenoxazine-3-one | Catalytic activity is dependent on the specific ligand structure. |

| Vanadium(IV) and Vanadium(V) complexes | o-aminophenol | 2-aminophenoxazine-3-one | Exhibit significant catalytic activity in the oxidative condensation. |

| Cobalt(II/III) coordination polymers | o-aminophenol | 2-aminophenoxazine-3-one | The mixed-valence nature of the cobalt centers is proposed to be crucial for the catalytic mechanism. |

The imino and amine functionalities in 3H-Phenoxazin-7-amine, 3-imino- suggest its potential to act as a ligand for metal ions, forming complexes that could exhibit phenoxazinone synthase mimetic activity. The electron-donating nature of the amino group and the coordinating ability of the imino group could facilitate the formation of catalytically active metal centers.

Mediators for Electrochemical Oxidation of Biomolecules (e.g., NADH, NADPH)

Phenoxazine derivatives are recognized for their ability to act as efficient electron mediators in the electrochemical oxidation of dihydronicotinamide adenine (B156593) dinucleotide (NADH) and its phosphate (B84403) derivative (NADPH). researchgate.net This is a critical process in the development of biosensors and biofuel cells, as many dehydrogenase enzymes rely on the NAD+/NADH redox couple. The direct electrochemical oxidation of NADH at bare electrodes typically requires a high overpotential, leading to fouling and low sensitivity.

Phenoxazine-based mediators facilitate this reaction by shuttling electrons between the biomolecule and the electrode surface at a lower potential. researchgate.net Studies on related phenothiazine (B1677639) and phenoxazine dyes have shown that they can effectively catalyze the oxidation of NADH. researchgate.net The mechanism is believed to involve the formation of a charge-transfer complex between the mediator and NADH.

While specific data for 3H-Phenoxazin-7-amine, 3-imino- is not available, its structural similarity to known phenoxazine mediators suggests it could possess similar capabilities. The redox-active phenoxazine core, coupled with the imino and amine substituents that can influence its electronic properties and solubility, makes it a candidate for investigation as a mediator in electrochemical biosensors.

Table 2: Comparison of Phenoxazine-based Mediators for NADH Oxidation

| Mediator | Electrode Modification | Key Performance Characteristics |

| Meldola's Blue | Adsorbed on carbon nanotubes | Lowers the overpotential for NADH oxidation. |

| Nile Blue | Electropolymerized film | Provides a stable and sensitive response. |

| Cresyl Violet | Incorporated into a composite electrode | Enhances the electron transfer rate. |

Molecular Recognition and Interaction Studies

The planar, aromatic structure of the phenoxazine ring system is conducive to interactions with biological macromolecules, particularly nucleic acids.

DNA Intercalation Mechanisms and Molecular Interactions

DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA structure and is a mechanism of action for many anticancer and antimicrobial drugs. Phenoxazine derivatives have been studied for their DNA binding and intercalation properties.

While there are no specific studies on the DNA intercalation of 3H-Phenoxazin-7-amine, 3-imino-, research on related compounds provides insights into the potential mechanisms. For instance, phenoxazine nucleoside analogs have been synthesized and shown to exhibit antiviral activity, which may be related to their interaction with viral DNA or RNA. The planarity of the phenoxazine ring is a key requirement for intercalation. Additionally, the substituents on the ring can significantly influence the binding affinity and sequence selectivity. The amino and imino groups of 3H-Phenoxazin-7-amine, 3-imino- could participate in hydrogen bonding with the DNA bases or the phosphate backbone, further stabilizing the intercalated complex.

Studies on other polycyclic aromatic compounds have shown that the mode of binding (intercalation vs. groove binding) and the strength of the interaction are dependent on factors such as the size and shape of the molecule, the presence of charged groups, and the ability to form hydrogen bonds. It is plausible that 3H-Phenoxazin-7-amine, 3-imino-, with its planar tricyclic system and hydrogen-bonding capable substituents, could interact with DNA through an intercalative mechanism.

Future Research Trajectories

Development of Green and Sustainable Synthetic Methodologies

The historical synthesis of phenoxazine (B87303) dyes often involved multi-step processes with harsh reagents and organic solvents. Future research will prioritize the development of environmentally benign synthetic routes. A key area of exploration is the use of water as a reaction medium. Recent studies have demonstrated the feasibility of synthesizing phenoxazine dyes in aqueous media, a significant step towards sustainability. chemrxiv.org One promising approach involves the in-situ generation of a reactive species, such as the nitrosonium cation (NO+), to initiate a domino reaction that constructs the pi-conjugated phenoxazine core under neutral conditions in water. chemrxiv.org This strategy not only reduces reliance on volatile organic solvents but also opens pathways for biological applications where synthesis can be triggered by biological molecules like nitric oxide (NO). chemrxiv.org

Further research should focus on:

Catalytic Systems: Exploring metal-free or earth-abundant metal catalysts to replace stoichiometric reagents, reducing waste and improving atom economy.

One-Pot Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates, such as the condensation of o-aminophenols followed by in-situ functionalization. nih.gov

Alternative Energy Sources: Investigating the use of microwave irradiation or mechanochemistry to accelerate reactions, reduce energy consumption, and potentially enable solvent-free syntheses. nih.gov

Advanced Mechanistic Investigations using Real-Time Spectroscopy

A thorough understanding of reaction mechanisms and photophysical processes is critical for optimizing the performance of 3H-Phenoxazin-7-amine, 3-imino- in advanced applications. The formation of the imine group is a crucial step in its synthesis, typically proceeding via a well-established mechanism involving the reaction of a primary amine with a carbonyl group under mildly acidic conditions. masterorganicchemistry.comlibretexts.org However, the specific kinetics and intermediates for this particular phenoxazine structure warrant detailed investigation.

Future research should employ advanced spectroscopic techniques to probe these processes in real-time:

Flash Photolysis: This technique can be used to study the transient excited states of the molecule, providing insight into its photochemistry and degradation pathways. acs.org Understanding these pathways is crucial for improving the photostability of phenoxazine derivatives, a known challenge for their use in optoelectronic devices. chemistryviews.org

Time-Resolved Fluorescence Spectroscopy: This method can elucidate the dynamics of excited states, including intramolecular charge transfer (ICT), which is fundamental to applications in OLEDs and sensors. researchgate.net

In-Situ NMR and IR Spectroscopy: Monitoring the reaction mixture during synthesis can help identify key intermediates, validate reaction pathways (such as nucleophilic substitution at the C(2) position of the phenoxazin-3-one core), and optimize reaction conditions for higher yields and purity. nih.gov

Rational Design of Derivatives via Predictive Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful tool for the rational design of novel derivatives of 3H-Phenoxazin-7-amine, 3-imino- with tailored properties. rsc.orgacs.org By modifying the core structure with various electron-donating or electron-withdrawing groups, researchers can systematically tune the molecule's electronic and optical characteristics.

Key areas for computational exploration include:

Tuning Optoelectronic Properties: DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for designing materials for OLEDs, where precise energy level alignment is needed for efficient charge injection and transport, and for dye-sensitized solar cells (DSSCs), where it governs electron injection and dye regeneration. rsc.orgnih.govacs.org

Predicting Photophysical Behavior: TD-DFT can be used to model absorption and emission spectra, as well as the singlet-triplet energy gap (ΔEST). rsc.org Minimizing this gap is a key strategy in designing highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs. rsc.orgnih.gov

Enhancing Catalytic Activity: For applications in photoredox catalysis, computational modeling can guide the design of derivatives with specific excited-state reduction potentials, enabling targeted chemical transformations like atom transfer radical polymerization (O-ATRP). acs.org

Table 1: Computationally Guided Design Parameters for Phenoxazine Derivatives

| Parameter | Significance for Application | Design Strategy | Supporting Reference |

| HOMO/LUMO Levels | Governs charge injection/transport in OLEDs and DSSCs | Modify core with electron-donating/withdrawing groups | rsc.orgnih.gov |

| Optical Band Gap (Egap) | Determines absorption/emission color | Extend or restrict π-conjugation | nih.govacs.org |

| Singlet-Triplet Gap (ΔEST) | Crucial for TADF efficiency in OLEDs | Create donor-acceptor architectures | rsc.org |

| Excited State Potentials | Determines reactivity in photoredox catalysis | Introduce substituents to alter triplet energies | acs.org |

Exploration of Novel Supramolecular Assemblies and Material Architectures

The amine and imine functionalities of 3H-Phenoxazin-7-amine, 3-imino- make it an excellent candidate for constructing ordered supramolecular structures through non-covalent interactions like hydrogen bonding. A significant future direction is the incorporation of this molecule into Covalent Organic Frameworks (COFs). Phenoxazine-based COFs have been shown to be promising materials for energy storage due to their robust, porous architectures and high redox potentials. rsc.org

Future research should focus on:

Designing Phenoxazine-Based COFs: Using 3H-Phenoxazin-7-amine, 3-imino- or its derivatives as building blocks to create 2D or 3D COFs with high surface areas and accessible redox sites for applications in batteries and supercapacitors. rsc.org

Controlling Intermolecular Stacking: Investigating how substituent changes affect the π-π stacking of the phenoxazine cores to control charge transport properties in thin films for organic electronics. nih.gov

Self-Assembled Monolayers: Exploring the formation of self-assembled monolayers on conductive or semiconductive surfaces for use in sensors and molecular electronics.

Integration of 3H-Phenoxazin-7-amine, 3-imino- in Hybrid Materials

Integrating organic molecules like 3H-Phenoxazin-7-amine, 3-imino- with inorganic nanomaterials can create hybrid systems with synergistic properties. nih.gov Graphene and its derivatives, such as graphene oxide (GO), are particularly attractive partners due to their exceptional electronic and mechanical properties. nih.govresearchgate.net

Promising research avenues include:

Graphene/Phenoxazine Hybrids: Covalently attaching phenoxazine derivatives to graphene oxide surfaces can create materials with enhanced solubility and processability. mdpi.comrsc.org Such hybrids could be used as reinforced polymers or as active layers in optoelectronic devices. The covalent functionalization can be achieved through various methods, including click chemistry, to ensure a robust interface between the components. rsc.org